Benzyl-(3-fluoro-benzyl)-amine
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Overview
Description
Benzyl-(3-fluoro-benzyl)-amine is a compound that can be associated with the field of fluorine chemistry, particularly in the context of primary amines and their derivatives. While the provided papers do not directly discuss Benzyl-(3-fluoro-benzyl)-amine, they offer insights into the synthesis, properties, and applications of related fluorinated amines and compounds. These insights can be extrapolated to understand the characteristics and potential uses of Benzyl-(3-fluoro-benzyl)-amine.
Synthesis Analysis
The synthesis of fluorinated amines can involve various strategies, including the use of fluorogenic reagents for the detection of primary amines, as seen with 3-benzoyl-2-quinolinecarboxaldehyde . Additionally, the presence of fluorine atoms in structure-directing agents, such as in the synthesis of microporous materials using fluorobenzyl-pyrrolidine, can influence the outcome of the synthetic process . Biomimetic reductive amination of fluoro aldehydes and ketones via [1,3]-proton shift reactions is another method that can be relevant for the synthesis of Benzyl-(3-fluoro-benzyl)-amine, as it provides a practical method for preparing fluorine-containing amines .
Molecular Structure Analysis
The molecular structure of Benzyl-(3-fluoro-benzyl)-amine would be influenced by the presence of the fluorine atom, which can affect the electronic distribution within the molecule. The effect of fluorine on the structure-directing role in the synthesis of crystalline materials suggests that fluorine's position on the aromatic ring can significantly impact the molecular structure and its templating ability .
Chemical Reactions Analysis
Fluorinated amines can undergo various chemical reactions, including isomerizations and dehydrohalogenation, as demonstrated by the study of azomethine-azomethine isomerizations of N-benzylimines derived from fluorinated aldehydes or ketones . The reactivity of fluoromethyldialkylamines, which are characterized by a covalent carbon-halogen bond, provides insights into the potential reactivity of Benzyl-(3-fluoro-benzyl)-amine . Furthermore, the iron-catalyzed benzylic C(sp3)–H amination of methylarenes with N-fluorobenzenesulfonimide indicates that such amines can be synthesized through direct amination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl-(3-fluoro-benzyl)-amine would likely include high sensitivity and specificity in detection, as seen with the use of fluorogenic reagents for primary amines . The presence of fluorine could also confer unique properties, such as improved templating ability in the synthesis of microporous materials . The synthesis of 3-fluoro-1-aminoadamantane and its derivatives highlights the versatility of fluorinated amines in generating a variety of compounds with different properties .
Scientific Research Applications
Safety And Hazards
Benzyl-(3-fluoro-benzyl)-amine is classified as a Skin Corrosion 1B hazard . It is combustible and emits toxic fumes under fire conditions . The safety data sheet advises against breathing dust/fume/gas/mist/vapors/spray and recommends wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXOBRJGFVKXGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354342 |
Source
|
Record name | Benzyl-(3-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(3-fluoro-benzyl)-amine | |
CAS RN |
436086-79-2 |
Source
|
Record name | Benzyl-(3-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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